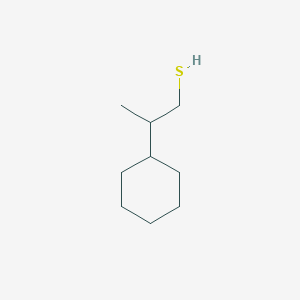
2-Cyclohexylpropane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylpropane-1-thiol is an organic compound with the molecular formula C9H18S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is notable for its unique structure, which includes a cyclohexyl group attached to a propane-1-thiol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylpropane-1-thiol typically involves the reaction of cyclohexylmagnesium bromide with 1-chloropropane-2-thiol. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction is followed by acidification to yield the desired thiol compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar Grignard reactions. The process involves the careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexylpropane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Alkyl halides, under basic conditions
Major Products Formed:
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Thioethers (R-S-R’)
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylpropane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Employed in the study of thiol-disulfide exchange reactions, which are crucial in protein folding and redox biology.
Medicine: Investigated for its potential in drug development, particularly in designing thiol-based drugs with antioxidant properties.
Industry: Utilized in the production of polymers and materials that require thiol functional groups for cross-linking and stabilization.
Wirkmechanismus
The mechanism of action of 2-Cyclohexylpropane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are essential in various biochemical pathways, including protein folding and cellular redox regulation. The thiol group can also act as a nucleophile, participating in substitution reactions that modify other molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylmethanethiol: Similar structure but with a methylene group instead of a propane chain.
Cyclohexylthiol: Lacks the propane chain, consisting only of a cyclohexyl group attached to a thiol group.
Propane-1-thiol: Lacks the cyclohexyl group, consisting only of a propane chain attached to a thiol group.
Uniqueness: 2-Cyclohexylpropane-1-thiol is unique due to its combination of a cyclohexyl group and a propane-1-thiol moiety. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized applications.
Eigenschaften
Molekularformel |
C9H18S |
|---|---|
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
2-cyclohexylpropane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
LWAJXJZOAGCFSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13068201.png)
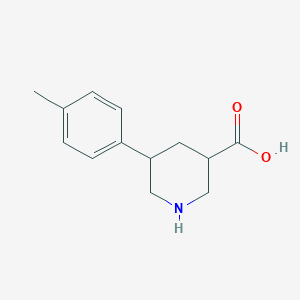
![tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13068207.png)
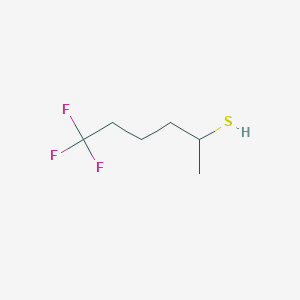
![2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068220.png)
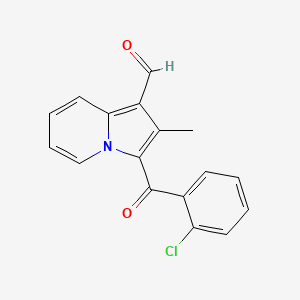
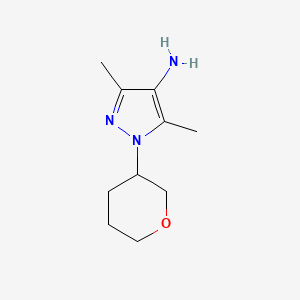
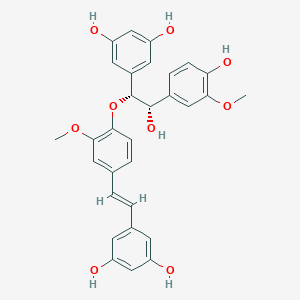
![(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13068247.png)
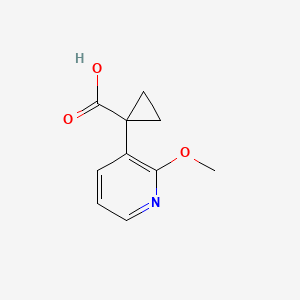
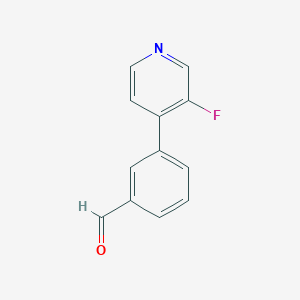
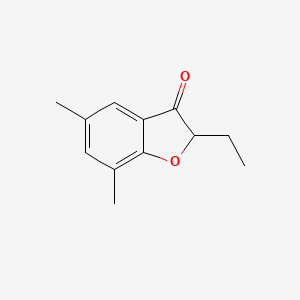
![2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068281.png)
![3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068288.png)
